![molecular formula C10H16N4O2 B1491291 2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098075-99-9](/img/structure/B1491291.png)
2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Pharmaceuticals
This compound is an important raw material and intermediate used in organic synthesis . It’s particularly valuable in the pharmaceutical industry, where it can be used to develop new drugs .
Antiviral Applications
Compounds containing similar structures have shown potential as antiviral agents . They could be used to develop treatments for various viral diseases.
Anti-Inflammatory Applications
These compounds have also demonstrated anti-inflammatory properties . This makes them potentially useful in treating conditions characterized by inflammation.
Anticancer Applications
There’s potential for these compounds to be used in anticancer therapies . They could be used to develop new drugs for treating various types of cancer.
Antidiabetic Applications
Compounds with similar structures have shown antidiabetic activities . They could be used in the development of treatments for diabetes.
Antimalarial Applications
These compounds have demonstrated antimalarial properties . This suggests potential for their use in treating malaria.
Antitubercular Applications
Compounds containing similar structures have shown antitubercular activities . They could be used in the development of treatments for tuberculosis.
Agrochemicals
This compound is also used in the agrochemical industry . It can be used in the synthesis of various agrochemical products.
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptors. These proteins are often involved in critical biological processes, and the compound’s interaction can modulate these processes in specific ways .
Mode of Action
The compound might bind to its target protein and alter its function. This could involve inhibiting the protein’s activity, enhancing it, or modulating it in more complex ways .
Biochemical Pathways
The compound’s effects could influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all influence its pharmacokinetics .
Result of Action
The compound’s action could lead to various molecular and cellular effects. These might include changes in cell behavior, alterations in the levels of specific biomolecules, or the initiation of certain cellular processes .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These might include the physiological environment within the body, the presence of other drugs or substances, and external factors such as temperature and light .
properties
IUPAC Name |
2-amino-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-16-9-7-13(10(15)5-11)6-8(9)14-4-2-3-12-14/h2-4,8-9H,5-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMGOEULWHAORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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